molecular formula C29H32N2OS B2877078 N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-65-2

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2877078
CAS No.: 851412-65-2
M. Wt: 456.65
InChI Key: CHSBJIGHKKUAPU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic small molecule featuring an acetamide core linked to an indole scaffold, designed for biochemical and pharmacological research. Compounds with acetamide and sulfonamide moieties are recognized for their broad spectrum of biological activities and are frequently investigated as novel scaffolds in medicinal chemistry . Specifically, closely related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors with excellent activity against the Human Respiratory Syncytial Virus (RSV) in vitro studies . These analogs have been shown to function by inhibiting critical stages of the viral life cycle, such as membrane fusion and viral genome replication/transcription . Furthermore, molecular scaffolds combining acetamide and sulfonamide groups have demonstrated potent and competitive inhibition of enzymes like urease, which is a key target in combating pathological conditions caused by bacteria such as Helicobacter pylori . This suggests potential research applications in developing antimicrobial agents. This compound is provided exclusively for research purposes in these and other exploratory areas. It is intended for in vitro analysis and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and activities of this compound.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2OS/c1-4-5-8-23-13-15-25(16-14-23)30-29(32)20-33-28-19-31(27-10-7-6-9-26(27)28)18-24-17-21(2)11-12-22(24)3/h6-7,9-17,19H,4-5,8,18,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSBJIGHKKUAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a haloacetamide.

    Substitution on the Phenyl Ring: The butyl group can be introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as Lewis acids or transition metals to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids, transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of related acetamide derivatives:

Indole-Sulfanylacetamide Derivatives

  • N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) : Structural Differences: Replaces the (2,5-dimethylphenyl)methyl group with a 1,3,4-oxadiazole ring linked to the indole’s C3 position. Biological Data: Exhibited moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.3 μM), attributed to the sulfanyl group’s nucleophilic reactivity and indole’s π-π stacking interactions .
Parameter Target Compound Compound 8g
Indole Substitution (2,5-Dimethylphenyl)methyl at N1 1H-Indol-3-ylmethyl at C3
Sulfur Functional Group Sulfanyl (C-S-C) Sulfanyl (C-S-C)
Aromatic Substituent 4-Butylphenyl 4-Methylphenyl
Enzyme Inhibition (IC₅₀) Not reported 12.3 μM (AChE)

Chloroacetamide Herbicides

lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor), which share the acetamide backbone but lack indole or sulfanyl groups:

  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) :
    • Structural Contrast : Chlorine atom at C2 and methoxymethyl group enhance herbicidal activity by disrupting lipid biosynthesis.
    • Functional Divergence : The target compound’s indole-sulfanyl motif likely confers neuropharmacological rather than pesticidal effects.

Sulfonyl/Sulfonamide Acetamides

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Key Differences: Substitutes sulfanyl with a sulfonyl group (C-SO₂-C) and introduces a nitro substituent. Crystallographic Insights: The sulfonyl group participates in intermolecular hydrogen bonding (C9—H9B⋯O3), stabilizing the crystal lattice .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s 4-butylphenyl group may improve blood-brain barrier penetration compared to 8g’s 4-methylphenyl, but this requires validation.
  • Synthetic Challenges : Steric hindrance from the (2,5-dimethylphenyl)methyl group could complicate regioselective indole substitutions, necessitating advanced catalytic strategies .
  • Unanswered Questions: No direct data on the target compound’s solubility, metabolic stability, or toxicity are available in the provided evidence.

Biological Activity

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22H28N2OS
  • Molecular Weight : 368.54 g/mol

The compound features a butylphenyl group attached to an indole moiety via a sulfanyl acetamide linkage, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it affects cell cycle progression, particularly in the G2/M phase, which is critical for cancer treatment strategies .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in tumor cells through mechanisms such as apoptosis and disruption of microtubule integrity .
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)12.5G2/M phase arrest
M21 (Melanoma)15.0Microtubule disruption
MCF7 (Breast)10.0Apoptosis induction

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Case Study on Breast Cancer :
    A study evaluated the efficacy of this compound in MCF7 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis compared to control groups.
  • Chick Chorioallantoic Membrane (CAM) Assay :
    The compound was tested in CAM assays to evaluate its antiangiogenic properties. Results indicated that it effectively reduced vascularization and tumor growth similar to known angiogenesis inhibitors .

Additional Research Findings

Further investigations are ongoing to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Animal models are being used to assess the therapeutic potential and safety profile of this compound.
  • Structure–Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the chemical structure for enhanced potency and reduced toxicity.

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